molecular formula C16H26N2O2 B12742375 1-Piperazinecarboxylic acid, 4-(5,5-dimethyl-3-methylene-1-cyclohexen-1-yl)-, ethyl ester CAS No. 36755-25-6

1-Piperazinecarboxylic acid, 4-(5,5-dimethyl-3-methylene-1-cyclohexen-1-yl)-, ethyl ester

Cat. No.: B12742375
CAS No.: 36755-25-6
M. Wt: 278.39 g/mol
InChI Key: LSKACLFHWDDPEI-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(5,5-dimethyl-3-methylene-1-cyclohexen-1-yl)-, ethyl ester is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a carboxylic acid group and a cyclohexenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1-Piperazinecarboxylic acid, 4-(5,5-dimethyl-3-methylene-1-cyclohexen-1-yl)-, ethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine, ethyl chloroformate, and 5,5-dimethyl-3-methylene-1-cyclohexene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine.

    Reaction Steps:

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-Piperazinecarboxylic acid, 4-(5,5-dimethyl-3-methylene-1-cyclohexen-1-yl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(5,5-dimethyl-3-methylene-1-cyclohexen-1-yl)-, ethyl ester has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(5,5-dimethyl-3-methylene-1-cyclohexen-1-yl)-, ethyl ester involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Piperazinecarboxylic acid, 4-(5,5-dimethyl-3-methylene-1-cyclohexen-1-yl)-, ethyl ester can be compared with other similar compounds, such as:

    1-Piperazinecarboxylic acid derivatives: These compounds share the piperazine ring and carboxylic acid group but differ in their substituents, leading to variations in their properties and applications.

    Cyclohexenyl derivatives: Compounds with the cyclohexenyl group exhibit similar structural features but may have different functional groups, affecting their reactivity and uses.

    Ethyl esters: Ethyl esters of various carboxylic acids are commonly used in organic synthesis and industrial applications, with each ester having unique characteristics.

Properties

CAS No.

36755-25-6

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

ethyl 4-(5,5-dimethyl-3-methylidenecyclohexen-1-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H26N2O2/c1-5-20-15(19)18-8-6-17(7-9-18)14-10-13(2)11-16(3,4)12-14/h10H,2,5-9,11-12H2,1,3-4H3

InChI Key

LSKACLFHWDDPEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC(=C)CC(C2)(C)C

Origin of Product

United States

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